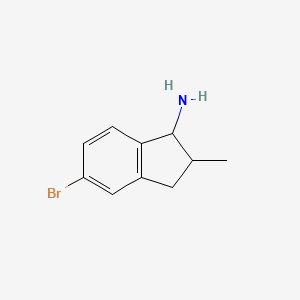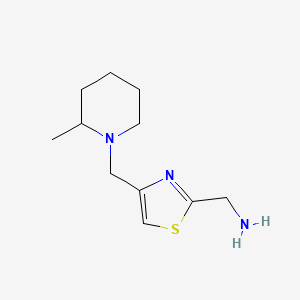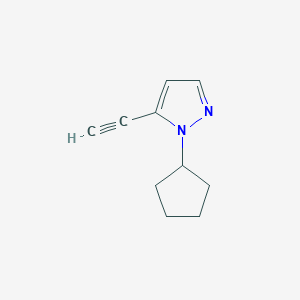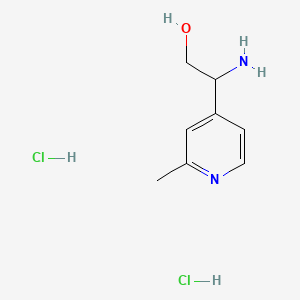
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process generally includes:
Reactant Purity: High-purity starting materials
Reaction Monitoring: Continuous monitoring of reaction parameters
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides
Reduction: Formation of reduced amine derivatives
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Use of nucleophiles such as halides or amines under basic conditions
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules
Biology: As a ligand in the study of enzyme-substrate interactions
Medicine: Potential use in the development of pharmaceutical compounds
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding
Receptor Activation: Binding to receptors, triggering downstream signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride
- 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
- 2-(2-methylpyridin-4-yl)ethan-1-amine dihydrochloride
Uniqueness
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions are required.
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-2-(2-methylpyridin-4-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H |
InChI Key |
AEKQXIYTCOWWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


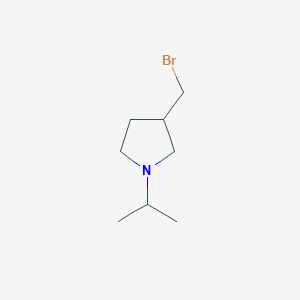
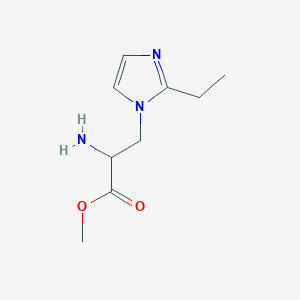

![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
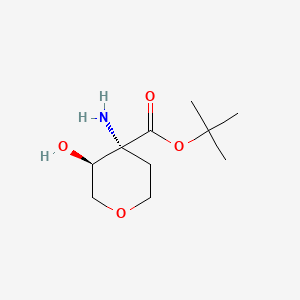
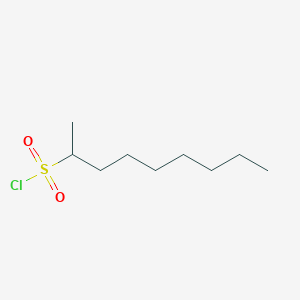
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
